4-(Benzyloxy)benzamide

概要

説明

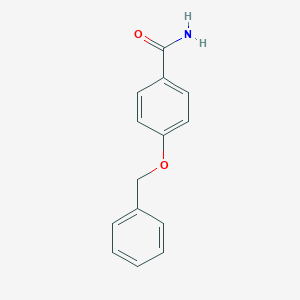

4-(Benzyloxy)benzamide is an organic compound with the molecular formula C14H13NO2 It is characterized by a benzamide core structure with a benzyloxy substituent at the para position

作用機序

Target of Action

The primary target of 4-(Benzyloxy)benzamide is the enzyme Diphtheria toxin-like ADP-ribosyltranferases (ARTD) 10 . This enzyme carries out mono-ADP-ribosylation of a range of cellular proteins, affecting their activities .

Mode of Action

This compound interacts with its target, ARTD10, by binding to it and inhibiting its function . This results in a decrease in the mono-ADP-ribosylation of cellular proteins .

Biochemical Pathways

The inhibition of ARTD10 by this compound affects several biochemical pathways. ARTD10 shuttles between the cytoplasm and nucleus, influencing signaling events in both compartments . These include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling and S phase DNA repair .

Pharmacokinetics

It has been found to be potent (ic50 = 230 nm) and selective

Result of Action

The result of this compound’s action is the rescue of cells from ARTD10-induced cell death . This is achieved through the inhibition of ARTD10, which when overexpressed, induces cell death .

生化学分析

Biochemical Properties

4-(Benzyloxy)benzamide plays a crucial role in biochemical reactions. It interacts with a range of cellular proteins, affecting their activities . Specifically, it has been found to inhibit the enzyme mono-ADP-ribosyltransferase PARP10/ARTD10 . The nature of these interactions involves the compound binding to the enzyme, thereby influencing its function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting signaling events in both the cytoplasm and nucleus, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling . Furthermore, it impacts gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it binds to the enzyme mono-ADP-ribosyltransferase PARP10/ARTD10, inhibiting its function .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown stability and has demonstrated long-term effects on cellular function in in vitro or in vivo studies . For instance, it has been found to rescue HeLa cells from ARTD10-induced cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)benzamide typically involves the reaction of 4-benzyloxybenzonitrile with potassium hydroxide in tert-butanol, followed by refluxing the mixture . The reaction proceeds as follows:

- Dissolve 4-benzyloxybenzonitrile in tert-butanol.

- Add fine powder of potassium hydroxide to the solution.

- Reflux the reaction mixture for several hours.

- After completion, add brine solution and extract the product with ethyl acetate.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

化学反応の分析

Types of Reactions: 4-(Benzyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

- Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid derivatives.

- Reduction of the amide group yields the corresponding amine.

- Substitution reactions yield various substituted benzamide derivatives.

科学的研究の応用

4-(Benzyloxy)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials and chemical processes.

類似化合物との比較

4-(Phenoxy)benzamide: Similar structure but with a phenoxy group instead of a benzyloxy group.

4-(Methoxy)benzamide: Similar structure but with a methoxy group instead of a benzyloxy group.

4-(Ethoxy)benzamide: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness: 4-(Benzyloxy)benzamide is unique due to its specific substituent, which can influence its chemical reactivity and biological activity. The benzyloxy group provides a distinct steric and electronic environment compared to other similar compounds, potentially leading to different interactions with molecular targets and varied applications in research and industry.

生物活性

4-(Benzyloxy)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various enzymes and potential anticancer agents. This article delves into the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzyloxy derivatives with benzoyl chloride or related compounds. The structural framework allows for modifications that influence its biological activity.

Key Synthetic Pathways:

- Reagents : Common reagents include benzyl bromides and amines, facilitating the formation of the benzamide linkage.

- Methods : Various synthetic methods have been explored, including ultrasound-assisted synthesis which enhances yield and reduces environmental impact .

Biological Activity Overview

This compound exhibits a range of biological activities, particularly as an inhibitor of mono-ADP-ribosyltransferase (PARP10/ARTD10), which plays a crucial role in cellular signaling and DNA repair mechanisms.

- Enzyme Inhibition : The compound acts as a potent inhibitor with IC50 values reported in the nanomolar range, indicating strong binding affinity to its target enzymes .

- Cellular Effects : It has been shown to induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by the substituents on its aromatic rings. Research indicates that modifications can enhance or diminish its potency.

Notable Findings:

- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the benzene ring can enhance inhibitory activity against PARP10. For instance, compounds with o-fluoro substitutions exhibited improved potency compared to other derivatives .

- Comparison with Related Compounds : Studies have shown that this compound analogues generally outperform their phenoxy counterparts in terms of activity against target enzymes .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Anticancer Activity : A study reported that derivatives of this compound demonstrated significant cytotoxicity against multiple cancer cell lines, including HeLa and MCF-7, with IC50 values often below 1 µg/mL .

- Anti-Tubercular Properties : Compounds derived from this compound were evaluated for anti-tubercular activity against Mycobacterium tuberculosis, showing promising results with low IC50 values .

Table 1: Inhibition Potency of this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | Remarks |

|---|---|---|---|

| 32 | PARP10 | 0.33 | High selectivity |

| 26 | PARP10 | 9.3 | Moderate activity |

| 27 | PARP10 | 4.5 | Enhanced potency |

Table 2: Biological Activity Against Cancer Cell Lines

| Cell Line | Compound | IC50 (µg/mL) | Activity |

|---|---|---|---|

| HeLa | 32 | <1 | Cytotoxic |

| MCF-7 | 27 | <1 | Cytotoxic |

| A549 | 26 | <1 | Cytotoxic |

特性

IUPAC Name |

4-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKRXFXJKMFKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369404 | |

| Record name | 4-Benzyloxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56442-43-4 | |

| Record name | 4-Benzyloxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological activity has been explored for 4-(Benzyloxy)benzamide derivatives?

A1: Research has investigated the anticonvulsant activity of this compound derivatives. [] Specifically, these compounds were tested in rodent models for their effects on maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure threshold (ScMet).

Q2: Were any of the tested this compound derivatives particularly promising as anticonvulsants?

A2: Yes, a 2N-methylaminoethanol derivative of this compound (compound II in the study) demonstrated notable anti-MES activity in mice. [] This compound showed a protective index (TD50/ED50) of 2.536, surpassing that of valproate, a known anticonvulsant drug. This finding suggests potential for further development of this specific derivative as a treatment for epilepsy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。